molecular formula C10H12BrN B12296299 3-(3-Bromophenyl)cyclobutan-1-amine CAS No. 2007919-16-4

3-(3-Bromophenyl)cyclobutan-1-amine

Cat. No.: B12296299
CAS No.: 2007919-16-4
M. Wt: 226.11 g/mol
InChI Key: LQLSFITUIQFMQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromophenyl)cyclobutan-1-amine is an organic compound with the molecular formula C10H12BrN It is a cyclobutanamine derivative where a bromophenyl group is attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)cyclobutan-1-amine typically involves the cyclization of appropriate precursors. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a bromophenylboronic acid with a cyclobutanone derivative in the presence of a palladium catalyst and a base . The reaction conditions often include a solvent such as tetrahydrofuran or dimethylformamide, and the reaction is carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)cyclobutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding cyclobutanone derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include cyclobutanone derivatives, phenyl-substituted cyclobutanes, and various substituted cyclobutanamines.

Scientific Research Applications

3-(3-Bromophenyl)cyclobutan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)cyclobutan-1-amine involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the cyclobutanamine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromophenyl)cyclobutan-1-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.

Biological Activity

3-(3-Bromophenyl)cyclobutan-1-amine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a cyclobutane ring and a bromophenyl substituent. This compound is being studied for its potential biological activities, particularly in the context of neuropharmacology and as a precursor for various synthetic derivatives.

Structural Characteristics

The structure of this compound can be described as follows:

  • Cyclobutane Ring : A four-membered carbon ring that contributes to the compound's rigidity and potential interactions with biological targets.
  • Bromophenyl Group : The presence of a bromine atom on the phenyl ring may enhance lipophilicity and influence binding interactions with biological macromolecules.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:

  • CNS Activity : Some derivatives have shown potential as central nervous system (CNS) agents, possibly acting on neurotransmitter systems such as serotonin and dopamine. The structural features of cyclobutane derivatives can lead to unique interactions with receptors involved in mood regulation and cognitive function.
  • Antitumor Activity : Certain analogs have been investigated for their anticancer properties, showing efficacy in inhibiting tumor cell proliferation through mechanisms that may involve apoptosis or cell cycle arrest.

Case Studies

  • Neuropharmacological Studies : A study conducted on related cyclobutane derivatives demonstrated their ability to modulate neurotransmitter release in vitro. These findings suggest that this compound could potentially influence synaptic transmission and neuronal excitability.
  • Anticancer Research : Research has indicated that compounds with similar structures can inhibit specific cancer cell lines. For instance, a derivative of cyclobutane was shown to induce apoptosis in breast cancer cells, highlighting the potential therapeutic applications of this class of compounds.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound and its analogs. Key findings include:

  • Synthesis Methods : Various synthetic routes have been developed to produce this compound, often involving cyclization reactions that yield high purity and yield.
  • Biological Assays : Preliminary biological assays have shown promising results in terms of cytotoxicity against cancer cell lines, with IC50 values indicating significant activity at micromolar concentrations.

Data Summary

Property Value/Description
Molecular FormulaC10_{10}H10_{10}BrN
Molecular Weight227.10 g/mol
LogP (Octanol-Water Partition Coefficient)Estimated logP value indicates moderate lipophilicity
Biological ActivityPotential CNS effects; anticancer activity
IC50 (Cancer Cell Lines)Varies; typically in the micromolar range

Properties

CAS No.

2007919-16-4

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

IUPAC Name

3-(3-bromophenyl)cyclobutan-1-amine

InChI

InChI=1S/C10H12BrN/c11-9-3-1-2-7(4-9)8-5-10(12)6-8/h1-4,8,10H,5-6,12H2

InChI Key

LQLSFITUIQFMQG-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1N)C2=CC(=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.